

A Technical Guide to the Physicochemical Properties of 3-Bromo-4-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-nitroaniline

Cat. No.: B1279795

[Get Quote](#)

This technical guide provides an in-depth overview of the melting and boiling points of **3-Bromo-4-nitroaniline** (CAS No: 40787-96-0). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on precise data presentation and standardized experimental methodologies.

Physicochemical Data

3-Bromo-4-nitroaniline is an organic compound with the molecular formula $C_6H_5BrN_2O_2$. It serves as a key intermediate in the synthesis of dyes and pharmaceuticals.^[1] The physical properties of this compound, particularly its melting and boiling points, are crucial for its handling, purification, and application in various synthetic protocols.

The reported melting and boiling points for **3-Bromo-4-nitroaniline** exhibit some variation across different sources. This discrepancy may be attributed to the purity of the sample and the experimental conditions under which the measurements were taken. A summary of the available data is presented below.

Physical Property	Reported Value
Melting Point	259 °C[2]
	168-177 °C[1]
	125-128 °C[3]
Boiling Point	339.32 °C at 760 mmHg[2][3]

Note: The significant variation in the reported melting points highlights the importance of sample purity. Researchers should consider purifying the compound, for instance by recrystallization, before determining its physical constants.

Experimental Protocols

Standardized methods for determining the melting and boiling points of organic compounds are critical for obtaining reproducible results. The following are detailed protocols for these measurements.

This protocol describes the determination of the melting point range of a solid organic compound using a digital melting point apparatus.

Apparatus and Materials:

- Digital melting point apparatus
- Capillary tubes (sealed at one end)
- **3-Bromo-4-nitroaniline** sample (finely powdered and dry)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the **3-Bromo-4-nitroaniline** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar.

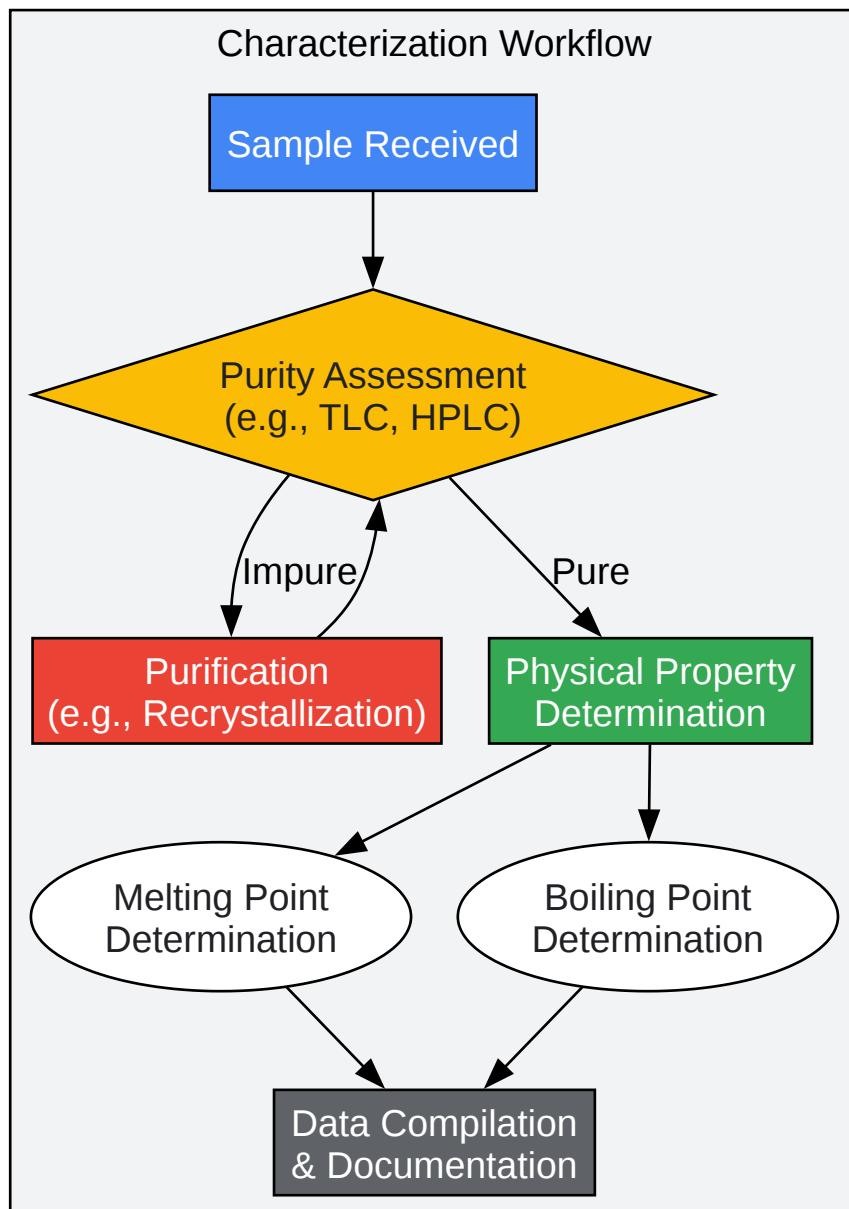
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample height should be approximately 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Heating and Observation:
 - Set a rapid heating rate to quickly approach the expected melting point.
 - Approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.
 - Carefully observe the sample through the magnifying lens.
- Data Recording:
 - Record the temperature at which the first drop of liquid appears. This is the lower limit of the melting range.
 - Record the temperature at which the entire sample has melted into a clear liquid. This is the upper limit of the melting range.
 - The melting "point" is reported as this range.

This protocol outlines the determination of the boiling point of a liquid at atmospheric pressure using a micro-method with a Thiele tube. Given that **3-Bromo-4-nitroaniline** is a solid at room temperature, this method would be applied to a molten sample if a boiling point at reduced pressure is not being determined.

Apparatus and Materials:

- Thiele tube
- High-boiling point mineral oil
- Thermometer

- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Bunsen burner or heating mantle
- Clamp and stand


Procedure:

- Apparatus Setup:
 - Fill the Thiele tube with mineral oil to a level above the top arm.
 - Clamp the Thiele tube to a stand.
 - Attach a small test tube containing about 0.5 mL of the sample liquid (molten **3-Bromo-4-nitroaniline**) to a thermometer using a rubber band. The sample should be level with the thermometer bulb.
- Capillary Insertion: Place a capillary tube (sealed end up) into the sample in the test tube.
- Heating:
 - Immerse the thermometer and test tube assembly into the oil in the Thiele tube.
 - Begin gently heating the side arm of the Thiele tube with a Bunsen burner or a heating mantle.
 - As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Observation and Data Recording:
 - Continue heating until a steady and rapid stream of bubbles is observed.
 - Remove the heat source and allow the apparatus to cool slowly.

- The stream of bubbles will slow down and eventually stop. At the moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This temperature is the boiling point of the liquid.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like **3-Bromo-4-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 3-Bromo-4-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279795#3-bromo-4-nitroaniline-melting-point-and-boiling-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com